

Application Note: Determination of Trifenmorph Technical Grade by Non-Aqueous Titration

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Compound of Interest

Compound Name: Trifenmorph

Cat. No.: B075233

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Abstract

This application note details a robust and accurate method for the determination of **Trifenmorph** (N-tritylmorpholine) content in technical grade material using non-aqueous acid-base titration. **Trifenmorph**, a weak base, is assayed in a glacial acetic acid medium with perchloric acid as the titrant. This method is suitable for quality control and research environments, providing reliable results for the purity assessment of **Trifenmorph**.

Introduction

Trifenmorph (4-(triphenylmethyl)morpholine) is a molluscicide used in public health and agriculture.[1][2][3] Accurate determination of the active ingredient purity in the technical grade material is crucial for ensuring product efficacy and safety. Due to its weakly basic nature, titration in aqueous solutions provides a poor endpoint.[4][5] Non-aqueous titration in a protogenic solvent like glacial acetic acid enhances the basicity of **Trifenmorph**, allowing for a sharp and clear endpoint when titrated with a strong acid, such as perchloric acid.[4][6][7] This method is a standard procedure for the assay of weak bases in pharmacopoeial and industrial analysis.[4][8]

The reaction proceeds as follows:

- Perchloric acid reacts with glacial acetic acid to form the highly acidic onium ion (acetonium ion): $\text{HClO}_4 + \text{CH}_3\text{COOH} \rightleftharpoons \text{ClO}_4^- + \text{CH}_3\text{COOH}_2^+$ [4][6]

- The weakly basic **Trifenmorph** (B) is protonated by the onium ion: $B + CH_3COOH_2^+ \rightarrow BH^+ + CH_3COOH$ ^[6]

The endpoint can be determined potentiometrically or with a visual indicator, such as crystal violet.

Experimental

2.1 Apparatus and Reagents

- Apparatus:
 - Analytical balance (± 0.1 mg sensitivity)
 - 50 mL burette
 - 250 mL conical flasks
 - Magnetic stirrer and stir bars
 - Volumetric flasks (1000 mL)
 - Pipettes
- Reagents:
 - **Trifenmorph** technical grade (Sample)
 - Perchloric acid ($HClO_4$), ~70%
 - Glacial acetic acid (CH_3COOH), anhydrous
 - Acetic anhydride ($(CH_3CO)_2O$)
 - Potassium hydrogen phthalate (KHP), primary standard, dried at 120°C for 2 hours^{[9][10]}
 - Crystal violet indicator solution (0.5% w/v in glacial acetic acid)^[11]

2.2 Preparation of Solutions

- 0.1 N Perchloric Acid Titrant:
 - In a 1000 mL volumetric flask, cautiously mix 8.5 mL of ~70% perchloric acid with approximately 900 mL of glacial acetic acid.[\[11\]](#)[\[12\]](#)
 - Carefully add 25-30 mL of acetic anhydride to the mixture while stirring.[\[9\]](#)[\[10\]](#)[\[11\]](#) Acetic anhydride is added to react with the water from the perchloric acid and any traces in the acetic acid, rendering the solution anhydrous.[\[11\]](#)[\[12\]](#)
 - Allow the solution to cool to room temperature.
 - Dilute to the 1000 mL mark with glacial acetic acid and mix thoroughly.
 - Let the solution stand for 24 hours before standardization to allow the reaction with acetic anhydride to complete.[\[9\]](#)[\[10\]](#)
- Crystal Violet Indicator:
 - Dissolve 0.5 g of crystal violet in 100 mL of glacial acetic acid.[\[11\]](#)

2.3 Standardization of 0.1 N Perchloric Acid

- Accurately weigh approximately 0.35-0.7 g of dried primary standard potassium hydrogen phthalate (KHP) into a 250 mL conical flask.[\[9\]](#)[\[10\]](#)
- Dissolve the KHP in 50 mL of glacial acetic acid, warming gently if necessary to aid dissolution. Cool to room temperature.
- Add 2-3 drops of crystal violet indicator solution. The solution will appear violet.
- Titrate with the prepared 0.1 N perchloric acid solution until the color changes from violet to a blue-green or emerald-green endpoint.[\[9\]](#)[\[10\]](#)
- Perform a blank determination by titrating 50 mL of glacial acetic acid with the perchloric acid solution and make any necessary corrections.
- Calculate the normality (N) of the perchloric acid solution using the following formula:

$$N = (\text{Weight of KHP, g}) / (\text{Volume of HClO}_4, \text{ L} \times 0.20422 \text{ g/meq})$$

(Note: The equivalent weight of KHP is 204.22 g/mol or 0.20422 g/meq)

Protocol for Trifenmorph Assay

- Accurately weigh approximately 0.3 g of the **Trifenmorph** technical grade sample into a 250 mL conical flask.
- Add 60-80 mL of glacial acetic acid to dissolve the sample.^[13] A magnetic stirrer can be used to facilitate dissolution.
- Add 2-3 drops of crystal violet indicator solution.
- Titrate the sample solution with the standardized 0.1 N perchloric acid. The endpoint is reached when the solution color changes from violet to a stable blue-green.
- Record the volume of the titrant used.
- Calculate the percentage purity of **Trifenmorph** using the formula:

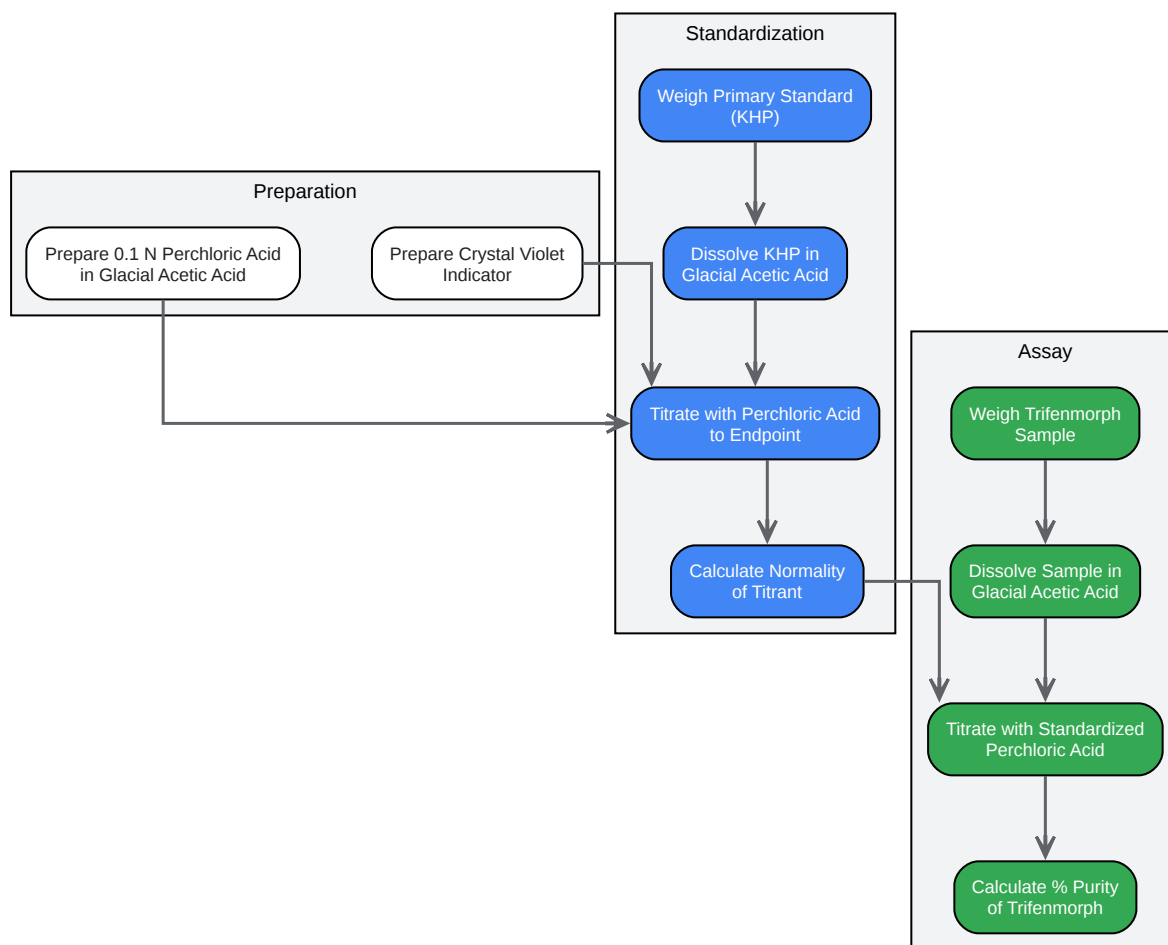
$$\% \text{ Purity} = (V \times N \times E \times 100) / W$$

Where:

- V = Volume of perchloric acid titrant consumed (L)
- N = Normality of the perchloric acid titrant (eq/L)
- E = Equivalent weight of **Trifenmorph** (329.44 g/eq)^{[1][14]}
- W = Weight of the **Trifenmorph** sample (g)

Workflow and Data

Experimental Workflow Diagram



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Caption: Workflow for the non-aqueous titration of **Trifenmorph**.

Data Presentation

The following table summarizes hypothetical results for the assay of three different batches of **Trifenmorph** technical grade.

Sample ID	Weight of Sample (g)	Titrant Volume (mL)	Titrant Normality (N)	Calculated Purity (%)
BATCH-001	0.3015	27.85	0.1002	95.89
BATCH-002	0.3052	27.60	0.1002	94.21
BATCH-003	0.2988	27.55	0.1002	96.15

Safety Precautions

- Perchloric acid is a strong acid and a powerful oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[\[11\]](#)[\[12\]](#)
- Glacial acetic acid and acetic anhydride are corrosive and have pungent odors. Work in a well-ventilated area or fume hood.
- Avoid contact of reagents with skin and eyes. In case of contact, rinse immediately with plenty of water.

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